Taprenepag isopropyl

Descripción general

Descripción

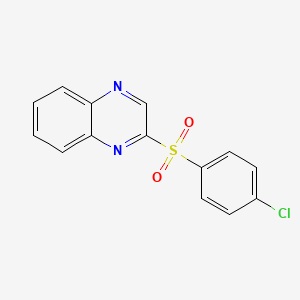

Taprenepag isopropyl, also known as PF-04217329, is a highly selective EP2 receptor agonist . It is currently under investigation as a topical intraocular pressure (IOP) lowering medication in the management of glaucoma and ocular hypertension .

Molecular Structure Analysis

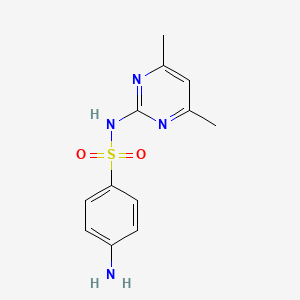

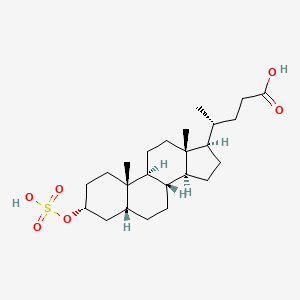

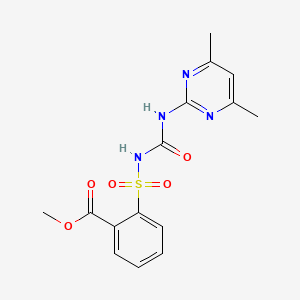

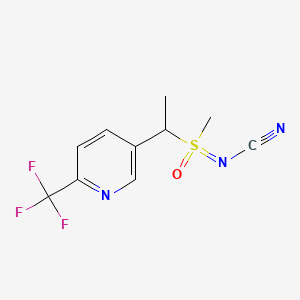

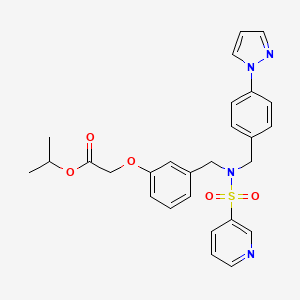

The molecular formula of Taprenepag isopropyl is C27H28N4O5S . The average mass is 520.600 Da and the monoisotopic mass is 520.178040 Da .Chemical Reactions Analysis

Taprenepag isopropyl is a pro-drug, which means it is metabolized into its active form in the body. The active metabolite of Taprenepag isopropyl is CP-544326 .Physical And Chemical Properties Analysis

Taprenepag isopropyl has a molecular weight of 520.60 . The compound appears as a solid and is white to off-white in color .Aplicaciones Científicas De Investigación

Nanotechnology in Pharmaceutical Research

Nanotechnology has been identified as a transformative approach in various fields, including agriculture, materials science, and particularly pharmaceuticals. The development of nanoagrochemicals, such as nanopesticides and nanofertilizers, demonstrates the potential for nanotechnology to revolutionize traditional practices through the intelligent design of more sustainable and efficient products (Kah, 2015). Similarly, the application of nanotechnology in pharmaceuticals could enhance drug delivery systems, improve drug solubility and bioavailability, and minimize side effects, potentially offering novel formulations or administration methods for Taprenepag Isopropyl.

Stable Isotope Biogeochemistry in Drug Research

The application of stable isotope analysis (SIA) in ecology provides insights into animal diet, habitat use, and physiology (Newsome, Clementz, Koch, 2010). In pharmaceutical research, stable isotope labeling can be a powerful tool for tracing the metabolism and distribution of drugs within biological systems. This technique could potentially be applied to Taprenepag Isopropyl to understand its pharmacokinetics and pharmacodynamics more deeply, offering insights into how the drug interacts with biological systems at a molecular level.

Environmental Remediation Technologies and Pharmaceutical Impacts

Research into environmental remediation technologies, such as nanoremediation, highlights the potential of nanomaterials to address pollution and enhance environmental sustainability (Karn, Kuiken, Otto, 2009). While not directly related to pharmaceuticals, the principles of minimizing environmental impact and enhancing safety could inform the manufacturing processes of drugs like Taprenepag Isopropyl. The development of environmentally friendly synthesis methods and the reduction of hazardous waste in drug production are critical considerations for the pharmaceutical industry.

Direcciones Futuras

Various selective E-prostanoid subtype 2 (EP2) agonists such as Taprenepag isopropyl are currently under investigation as topical intraocular pressure (IOP) lowering medications in the management of glaucoma and ocular hypertension . If used appropriately in the right patients, it could be an effective treatment option for glaucoma and ocular hypertension as a first-line alternative to FP agonists .

Relevant Papers Several papers have been published on Taprenepag isopropyl. For instance, a study on the efficacy and patient tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension was published in Clinical Ophthalmology . Another paper titled “Nonclinical Assessment of the Effect of Taprenepag Isopropyl” was published in Investigative Ophthalmology & Visual Science . These papers provide valuable insights into the potential of Taprenepag isopropyl in the treatment of glaucoma and ocular hypertension.

Propiedades

IUPAC Name |

propan-2-yl 2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O5S/c1-21(2)36-27(32)20-35-25-7-3-6-23(16-25)19-30(37(33,34)26-8-4-13-28-17-26)18-22-9-11-24(12-10-22)31-15-5-14-29-31/h3-17,21H,18-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPXUFQLKWKBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC=CC(=C1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143384 | |

| Record name | Taprenepag isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taprenepag isopropyl | |

CAS RN |

1005549-94-9 | |

| Record name | Taprenepag isopropyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005549949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taprenepag isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAPRENEPAG ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81LDP7XIYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.